molecular formula C9H10BrNO2 B1616969 N-(2-bromophenyl)-2-methoxyacetamide CAS No. 430450-95-6

N-(2-bromophenyl)-2-methoxyacetamide

Cat. No.: B1616969
CAS No.: 430450-95-6
M. Wt: 244.08 g/mol
InChI Key: NQVSYLSNUWFMCH-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-2-methoxyacetamide” is a chemical compound with the molecular formula C8H8BrNO . It is used in various chemical reactions, including the palladium-catalyzed Heck/Suzuki cascade reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software.


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it has been used in a palladium-catalyzed Heck/Suzuki cascade reaction . The reaction was shown to tolerate a wide range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.059 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be determined under specific conditions .

Scientific Research Applications

Environmental Impact and Toxicology

Brominated Flame Retardants : Brominated compounds, such as polybrominated diphenyl ethers (PBDEs), are widely used as flame retardants in various materials. Research into these compounds focuses on their environmental persistence, bioaccumulation, and potential toxic effects on wildlife and humans. For example, studies on PBDEs and their methoxylated derivatives have explored their occurrence in indoor air, dust, consumer goods, and food, highlighting concerns about their environmental fate and potential health risks (Zuiderveen et al., 2020).

Neurotoxicity : The neurotoxic effects of brominated and methoxylated compounds, particularly on the developing nervous system, have been a significant area of research. These studies aim to understand the mechanisms behind the neurotoxicity, including the potential disruption of endocrine function and impacts on neurodevelopment (Dingemans et al., 2011).

Analytical and Detection Methods

Mass Spectrometry for Brominated Compounds : The development of analytical methods for detecting brominated compounds, including PBDEs and methoxylated PBDEs, in environmental samples, utilizes advanced techniques like electron impact and electron capture negative ionization mass spectrometry. These methods are crucial for monitoring the environmental presence and understanding the fate of these compounds (Hites, 2008).

Properties

IUPAC Name

N-(2-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVSYLSNUWFMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358303
Record name N-(2-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430450-95-6
Record name N-(2-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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